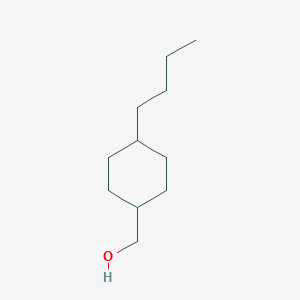

(4-Butylcyclohexyl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(4-Butylcyclohexyl)methanol” is a chemical compound with the molecular formula C11H22O and a molecular weight of 170.3 . It is a liquid at room temperature .

Synthesis Analysis

While specific synthesis methods for “(4-Butylcyclohexyl)methanol” were not found in the search results, methanol synthesis in general has been extensively studied. For instance, methanol production using reactive distillation has been compared with conventional processes . Another study presented detailed process simulations and techno-economic analyses of methanol synthesis from green H2 and captured CO2 .Molecular Structure Analysis

The molecule contains a total of 34 bonds, including 12 non-H bonds, 4 rotatable bonds, 1 six-membered ring, 1 hydroxyl group, and 1 primary alcohol . It consists of 22 Hydrogen atoms, 11 Carbon atoms, and 1 Oxygen atom .Chemical Reactions Analysis

While specific chemical reactions involving “(4-Butylcyclohexyl)methanol” were not found, research on methanol synthesis and the water gas shift reaction on Cu/ZnO/Al2O3 provides insights into the reaction kinetics of methanol synthesis .Physical And Chemical Properties Analysis

“(4-Butylcyclohexyl)methanol” is a liquid at room temperature . It has a molecular weight of 170.3 .Applications De Recherche Scientifique

Catalysis and Organic Synthesis:

- (4-Butylcyclohexyl)methanol is utilized in catalytic reactions, particularly in the reduction of ketones to alcohols using methanol as a hydrogen donor. This process, facilitated by complexes like ruthenium and rhodium, is significant in organic synthesis (Smith & Maitlis, 1985).

- Additionally, it has applications in the N-methylation of amines, using methanol as both a C1 synthon and H2 source. This method, employing RuCl3.xH2O as a catalyst, shows promise in pharmaceutical synthesis, highlighting the compound's versatility in organic transformations (Sarki et al., 2021).

Material Science and Crystallography:

- In the field of material science, (4-Butylcyclohexyl)methanol undergoes a structural phase transition at 151.6 K, which has been studied using X-ray diffraction crystallography, Fourier-transform infrared spectroscopy, and adiabatic calorimetry. This research provides insights into molecular crystal behavior and phase transitions (Saito et al., 2017).

Energy and Fuel Research:

- Methanol, a key component in (4-Butylcyclohexyl)methanol reactions, is a crucial substance in energy and fuel research. It's used as a green fuel and for hydrogen generation, highlighting its potential in renewable energy technologies (Dalena et al., 2018).

Bioengineering and Environmental Science:

- In bioengineering, the use of methanol in the engineering of Escherichia coli strains for methanol-dependent growth and chemical production represents an innovative approach in biotechnology. This showcases (4-Butylcyclohexyl)methanol's relevance in synthetic biology and environmental sustainability (Chen et al., 2018).

Biophysical Research:

- Methanol's role in influencing lipid dynamics in biological and synthetic membranes is another important area of research. This aspect is crucial for understanding cell survival and protein reconstitution, linking (4-Butylcyclohexyl)methanol to biophysical studies (Nguyen et al., 2019).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and carries the signal word “Warning”. Hazard statements include H315, H319, and H335. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Orientations Futures

Propriétés

IUPAC Name |

(4-butylcyclohexyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O/c1-2-3-4-10-5-7-11(9-12)8-6-10/h10-12H,2-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEHXEFKZGADDMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(CC1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801302873 |

Source

|

| Record name | trans-4-Butylcyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801302873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Butylcyclohexyl)methanol | |

CAS RN |

71458-07-6 |

Source

|

| Record name | trans-4-Butylcyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801302873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(cyanomethyl)-3-{[(thiophen-2-yl)methyl]sulfamoyl}thiophene-2-carboxamide](/img/structure/B2820607.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2820610.png)

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2820612.png)

![1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2820618.png)

![2-Phenyl-4-[2-(trifluoromethyl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B2820622.png)

![spiro[cyclohexane-1,1'-inden]-3'(2'H)-one](/img/structure/B2820623.png)

![3-[5-(5,6-dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1-methyl-1H-indazole](/img/structure/B2820628.png)